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Compound of Interest

1-(2-Hydroxyphenyl)-3-
Compound Name:
phenylpropane-1,3-dione

Cat. No.: B075104

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)-3-
phenylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-
(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (CAS: 1469-94-9). It is a crucial intermediate
in the synthesis of flavonoids and other heterocyclic compounds. This document details its
physicochemical characteristics, spectroscopic profile, significant tautomeric behavior, primary
synthesis routes, and key chemical reactions. The content is tailored for researchers, scientists,
and professionals in the field of drug development and synthetic organic chemistry, with a focus
on quantitative data, detailed experimental protocols, and visual representations of chemical
processes.

Compound Identification and Physicochemical
Properties

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, also known as o-
hydroxydibenzoylmethane, is a dicarbonyl compound classified as a dihydrochalcone.[1][2] It
has been isolated from natural sources, including the stem bark of Millettia ovalifolia and the
root bark of Pongamia pinnata.[1][3] The compound typically appears as a yellow crystalline
powder.[1]
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Table 1: Compound ldentifiers

Identifier Value

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-

IUPAC Name dione(2]

CAS Number 1469-94-9[1][4][5][6]

Molecular Formula C1sH1203[1][2][5]

Molecular Weight 240.25 g/mol [1][2][5]

InChiKey OABFIJGAEVKMJP-UHFFFAOY SA-N[4][5][7]

C1=CC=C(C=C1)C(=0)CC(=0)C2=CC=CC=C2
O[2][8]

Canonical SMILES

o-Hydroxydibenzoylmethane, 2-
Synonyms i
Hydroxydibenzoylmethane[8][9]

ble 2: Physicochemical

Property Value Source
Appearance Yellow crystalline powder [1]
Melting Point 118-122 °C [4105161[9]
Boiling Point 421.0 £ 25.0 °C (Predicted) [819]
Density 1.230 + 0.06 g/cm? (Predicted) [819]

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic
equilibrium of keto and enol tautomers.[10][11][12] 1-(2-Hydroxyphenyl)-3-phenylpropane-
1,3-dione predominantly exists in its enol form, which is stabilized by the formation of a
conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl
group and the adjacent carbonyl oxygen.[1][3][13] In deuteriochloroform solution, the enol form
can account for 80-95% of the mixture.[13] This equilibrium is solvent-dependent, with polar
solvents potentially altering the ratio of tautomers.[10][14]
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Caption: Equilibrium between the diketo and two stable, chelated enol forms.

Spectroscopic Profile

The tautomeric nature of the compound is reflected in its spectroscopic data.

Table 3: Summary of SpectroscopicData

Technique Characteristic Features

Enol Form: Signal for enolic proton (highly
deshielded, ~15-17 ppm), vinyl proton (~6-7
ppm), aromatic protons (7-8 ppm), and phenolic
OH. Keto Form: Signal for methylene protons (-
1H NMR _ _
CHz2-) (~4 ppm), aromatic protons, and phenolic
OH. The integration of enol vinyl vs. keto
methylene protons allows for quantification of

the tautomeric ratio.[13]

Enol Form: Signals for two carbonyl carbons

(deshielded), enolic carbons (one sp2 C-H, one
13C NMR sp2 C-0), and aromatic carbons. Keto Form:

Signals for two distinct carbonyl carbons and

one methylene carbon.

Broad O-H stretching band (~2500-3400 cm~1)
due to phenolic OH and intramolecular H-
infrared (IR) bonded enol. C=0 stretching band (~1600-1680
cm~1) characteristic of conjugated ketones. C=C
stretching bands for aromatic rings and the enol

double bond (~1500-1600 cm~1).[2][15]

Expected molecular ion peak (M*) at m/z =
Mass Spec. 240.08, corresponding to the molecular formula
Ci1s5H120s.

Synthesis and Reactivity

The compound is a valuable synthetic intermediate, and its preparation and subsequent
reactions are well-documented.
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Synthesis Methodologies

The most prominent method for synthesizing 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-
dione is the Baker-Venkataraman rearrangement.[16][17] This reaction involves the base-
catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone.[18][19] An alternative
route is the direct benzoylation of o-hydroxyacetophenone.[1][3]

2'-Hydroxyacetophenone

B N 2'-Benzoyloxyacetophenone
Sz LAGjELY (Intermediate)
Benzoyl Chloride
(or other acylating agent)

Base (e.g., KOH, NaH)
in Aprotic Solvent (e.g., Pyridine)

1-(2-Hydroxyphenyl)-3-
phenylpropane-1,3-dione

Step 2: Rearrangement Acidic Workup

Click to download full resolution via product page

Caption: General workflow for the Baker-Venkataraman synthesis.

Key Chemical Reactions

A significant reaction of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is its acid-
catalyzed cyclodehydration to form flavone, the parent compound of a large class of bioactive
molecules.[20][21] The reaction proceeds via intramolecular nucleophilic attack of the phenolic
hydroxyl group onto one of the carbonyl carbons, followed by dehydration. The compound also
undergoes reactions with phosphorus halides to yield novel 1,2-benzoxaphosphinines.[22][23]
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Caption: Reaction pathway for the acid-catalyzed cyclization to flavone.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of the
title compound.
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General Protocol for Synthesis via Baker-Venkataraman
Rearrangement

This protocol is a generalized procedure based on literature descriptions.[16][18][24]

« Esterification: Dissolve 2'-hydroxyacetophenone in a suitable aprotic solvent such as pyridine
or acetone. Add benzoyl chloride dropwise at a controlled temperature (e.g., 0-10 °C). Allow
the reaction to proceed until completion (monitored by TLC), typically for several hours at
room temperature. Work up the reaction by pouring it into ice-water and extracting the
product, 2'-benzoyloxyacetophenone. Purify the intermediate ester by recrystallization or
chromatography.

o Rearrangement: Dissolve the purified 2'-benzoyloxyacetophenone in an anhydrous aprotic
solvent (e.g., pyridine, THF, DMSO).[18][25] Add a strong base, such as powdered
potassium hydroxide or sodium hydride, portion-wise while stirring.[18] The reaction mixture
is typically heated to facilitate the rearrangement.[18] Progress is monitored by TLC until the
starting material is consumed.

o Workup and Isolation: Cool the reaction mixture and pour it into a mixture of crushed ice and
dilute acid (e.g., HCI) to neutralize the base and protonate the phenolate product.[16] The
precipitated solid product, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, is collected
by filtration.

 Purification: The crude product is washed with water and purified by recrystallization from a
suitable solvent, such as ethanol or methanol, to yield a yellow crystalline solid.[26]

General Protocol for *H NMR Analysis of Tautomerism

This protocol outlines the steps to qualitatively and quantitatively analyze the keto-enol
equilibrium.

o Sample Preparation: Accurately weigh a small amount of the purified compound (e.g., 5-10
mg) and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCls, DMSO-ds, or Acetone-
de) in a standard 5 mm NMR tube.[10][11] Ensure the compound is fully dissolved.

o Data Acquisition: Acquire a *H NMR spectrum on a suitable NMR spectrometer (e.g., 400
MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
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e Spectral Analysis:

o ldentify the characteristic signals for both the keto and enol tautomers. Look for the sharp
singlet of the methylene protons (-CHz-) for the keto form and the singlet for the vinyl
proton (-CH=) of the enol form.

o Integrate the area under the respective peaks for the keto (I_keto) and enol (I_enol) forms.
Note that the methylene signal represents two protons, while the vinyl signal represents
one.

o Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol +
(I_keto / 2))] * 100.

o The equilibrium constant (K_eq = [enol]/[keto]) can also be determined from this ratio.

Conclusion

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a compound of significant interest in
synthetic chemistry. Its chemical properties are dominated by a pronounced keto-enol
tautomerism, which stabilizes the molecule and influences its reactivity. Well-established
synthetic routes, primarily the Baker-Venkataraman rearrangement, allow for its efficient
preparation. Its role as a direct precursor to the flavone core underscores its importance as a
building block for synthesizing a wide range of biologically active heterocyclic compounds,
making it a valuable subject of study for researchers in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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